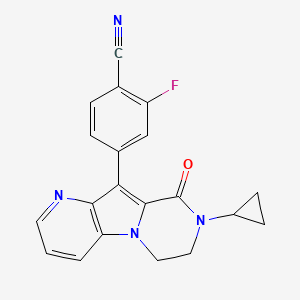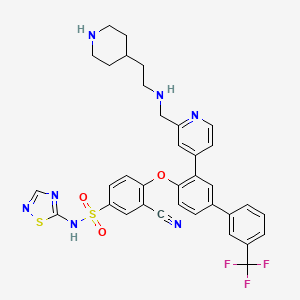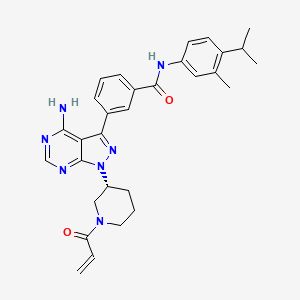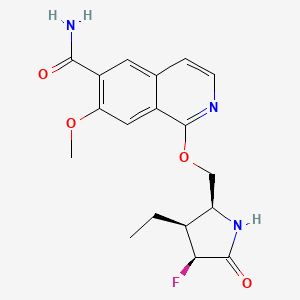![molecular formula C19H19N3O2 B610064 (E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one CAS No. 1819363-80-8](/img/structure/B610064.png)
(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one
Descripción general
Descripción
The SWI/SNF-related, Matrix-associated, Actin-dependent Regulator of Chromatin (SMARC) proteins integrate into complexes that remodel chromatin. The SMARC family A (SMARCA) members SMARCA2 (also known as BRM) and SMARCA4 (BRG1) are helicases that contain structurally-related bromodomains for binding acetylated lysine residues on target proteins. The protein polybromo-1 (PB1, BRG1-associated factor) contains six bromodomains, but only the fifth (PB1) shares the same structural signature as those of SMARCA2 and SMARCA4.2 PFI-3 is a probe that binds avidly to the structurally-similar SMARCA4 bromodomain and PB1(bromodomain 5) with Kd values of 89 and 48 nM, respectively. Evaluation of interactions of PFI-3 with different classes of bromodomains using thermal stability assay indicates that PFI-3 interacts selectively with bromodomains from SMARCA2 and SMARCA4 as well as the fifth domain of PB1. Similarly, PFI-1 does not interact with a panel of kinases. See the Structural Genomics Consortium (SGC) website for more information.
Selective chemical probe for SMARCA domains, targeting the BRG/PB1 bromodomains and impairing embryonic and trophoblast stem cell maintenance
PFI-3 is a potent and selective SMARCA2/4 bromodomain inhibitor that binds avidly to the structurally-similar SMARCA4 bromodomain and PB1(bromodomain with Kd values of 89 and 48 nM, respectively. PFI-3 is a potent, cell-permeable probe capable of displacing ectopically expressed, GFP-tagged SMARCA2-bromodomain from chromatin.
Aplicaciones Científicas De Investigación
Glioblastoma Therapy
PFI-3 has been identified as a small-molecule bromodomain (BRD) inhibitor targeting the BRM/BRG1 subunits of the SWI/SNF chromatin remodeling complex . This compound has shown promise in enhancing the antiproliferative and cell death-inducing effects of temozolomide (TMZ) in glioblastoma (GBM) cells. Notably, PFI-3 has been effective in overcoming chemoresistance in highly TMZ-resistant GBM cells and has altered gene expression in GBM to enhance the basal and interferon-induced expression of a subset of interferon-responsive genes .
Chromatin Remodeling Studies
As a BRD inhibitor, PFI-3 plays a significant role in chromatin remodeling studies. It binds to the bromodomains of BRM/BRG1 subunits when expressed in GBM cells, which is crucial for understanding the epigenetic regulation mechanisms in cancer and other diseases .
Cancer Research
PFI-3’s ability to inhibit key components of the SWI/SNF complex makes it a valuable tool in cancer research. By targeting the BRM/BRG1 subunits, researchers can explore the therapeutic potential of small molecule inhibitors of SWI/SNF to improve clinical outcomes in cancers using standard-of-care chemotherapy .
Drug Development
The compound’s selective inhibition properties make it a candidate for drug development, particularly in designing targeted therapies for conditions like GBM. Its potency and selectivity for PBRM1 and SMARCA4, with Kd values of 48 and 89 nM respectively, highlight its potential as a lead compound in medicinal chemistry .
Molecular Biology Research
In molecular biology, PFI-3’s selectivity for certain bromodomains over others allows for the study of specific protein interactions and functions within the chromatin structure. This can lead to a deeper understanding of gene regulation and expression patterns .
Cellular Imaging Techniques
PFI-3 accelerates Fluorescence Recovery After Photobleaching (FRAP) recovery in cells at a concentration of 1 μM. This application is significant for cellular imaging techniques, where researchers can observe the dynamic behavior of chromatin and associated proteins in live cells .
Epigenetics
The compound’s role as a BRD inhibitor also extends to the field of epigenetics, where it can be used to study the influence of chromatin structure on gene expression and the potential for epigenetic therapies .
Biochemical Assays
PFI-3 is utilized in biochemical assays to investigate the binding affinity and inhibitory effects on BRDs. These assays are essential for the development of BRD inhibitors as therapeutic agents .
Mecanismo De Acción
Target of Action
PFI-3 primarily targets the bromodomains of the SWI/SNF chromatin remodeler, specifically the SMARCA2, SMARCA4, and Polybromo 1 (PBRM1) subunits . These targets play a crucial role in DNA repair and chromatin remodeling .
Mode of Action
PFI-3 binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, effectively blocking their chromatin binding . This results in the dissociation of the corresponding SWI/SNF proteins from chromatin . The compound displays high specificity for these targets, showing 30-fold selectivity over other sub-family branches .
Biochemical Pathways
The primary biochemical pathway affected by PFI-3 is the DNA damage response (DDR) pathway . By inhibiting the SWI/SNF chromatin remodeler, PFI-3 disrupts the normal function of the DDR pathway, leading to defects in double-strand break (DSB) repair and aberrations in damage checkpoints .
Pharmacokinetics
It’s known that pfi-3 is soluble in dmso and ethanol, suggesting good bioavailability
Result of Action
The inhibition of SWI/SNF by PFI-3 leads to an increase in cell death, primarily via necrosis and senescence . It has been observed that PFI-3 sensitizes several human cancer cell lines to DNA damage induced by chemotherapeutic drugs such as doxorubicin . This activity occurs only for the cancer cells that require SWI/SNF for DNA repair .
Action Environment
The action of PFI-3 can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, such as doxorubicin . Additionally, the compound’s stability may be affected by pH levels . .
Propiedades
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2/b10-8+/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAICWLVUAKEPB-QSTFCLMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1CN2C3=CC=CC=N3)/C=C/C(=O)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)
![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)


![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)
![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)



![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

